Argimicin A

Harmful Algal Bloom Mitigation Cyanobacterial Algicidal Assay Microcystis viridis Inhibition

Researchers studying cyanobacterial photosynthesis or harmful algal bloom mitigation face experimental variability with poorly characterized algaecides. Argimicin A provides the only argimicin-family member with published, strain-specific IC50 values (12 ng/mL vs. M. viridis; 100 ng/mL vs. M. aeruginosa). • Unique delayed-action mechanism: oxygen evolution inhibition at 24 h, cell division arrest at ≥36 h • Peer-reviewed spectroscopic characterization with defined CAS 321846-46-2 • Enables reproducible dose-response design and benchmark comparisons for aquatic toxicology research

Molecular Formula C32H63N12O8+
Molecular Weight 743.9 g/mol
Cat. No. B1247753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgimicin A
Synonymsargimicin A
Molecular FormulaC32H63N12O8+
Molecular Weight743.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(CNC(=NC)N)O)C(=O)N(C)C(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)[N+](C)(C)C
InChIInChI=1S/C32H62N12O8/c1-17(2)24(42-28(49)25(18(3)4)41-26(47)22(44(7,8)9)11-10-14-38-31(34)35)27(48)40-20(15-19(45)16-39-32(36)37-5)29(50)43(6)21(30(51)52)12-13-23(33)46/h17-22,24-25,45H,10-16H2,1-9H3,(H12-,33,34,35,36,37,38,39,40,41,42,46,47,48,49,51,52)/p+1/t19?,20-,21-,22-,24-,25-/m0/s1
InChIKeyAJXRMWZKJMAIRX-ZUNILWNPSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argimicin A Overview


Argimicin A is a polyketide antibiotic isolated from the fermentation broth of the algae-lysing bacterium Sphingomonas sp. M-17 [1]. It is structurally characterized as a complex peptide-derived polyketide with the molecular formula C32H62N12O8 and a molecular weight of approximately 742.9 g/mol [1]. Argimicin A exhibits selective algicidal activity against toxic cyanobacteria, including Microcystis viridis and Microcystis aeruginosa, and is recognized as a research tool for studying cyanobacterial photosynthetic inhibition and harmful algal bloom (HAB) mitigation strategies [2].

Argimicin A: No Generic Substitute


The scientific utility of Argimicin A is critically dependent on its unique combination of high-potency algicidal activity, well-defined selectivity against specific cyanobacterial genera, and a distinctive delayed-action mechanism that differs fundamentally from broad-spectrum algaecides and photosynthetic inhibitors [1]. While related in-class compounds such as Argimicin B and Argimicin C are also isolated from Sphingomonas sp., their published activity profiles remain imprecise—reported only as exhibiting MIC values at 'low micromolar levels' against a general 'variety' of cyanobacteria, lacking the strain-specific quantitative characterization available for Argimicin A [2][3]. Furthermore, the photosynthetic inhibition mechanism of Argimicin A, which interrupts electron transport prior to Photosystem II and specifically targets photo energy transfer from phycobilisomes, represents a pharmacologically rare mode of action that does not generalize to other algicidal agents [1]. For research programs requiring reproducible, quantifiable activity data or mechanistic studies of cyanobacterial photosynthesis, generic substitution with less-characterized analogs or broad-spectrum alternatives introduces unacceptable experimental variability and mechanistic ambiguity.

Argimicin A Differentiation Evidence


M. viridis IC50 vs. Structural Analogs

Argimicin A demonstrates precisely quantified inhibitory activity against Microcystis viridis with an IC50 of 12 ng/mL [1]. In contrast, Argimicin B and Argimicin C are reported only with qualitative or imprecise descriptors: Argimicin B exhibits algicidal activity against 'various' cyanobacteria with MIC at 'low micromolar levels' without strain-specific quantitative data, and Argimicin C is similarly described as active against 'a variety of toxic cyanobacteria' with MIC at 'low micromolar levels' [2][3]. The absence of published IC50 values against specific cyanobacterial strains for Argimicin B and C precludes head-to-head potency comparisons and introduces significant uncertainty in experimental planning.

Harmful Algal Bloom Mitigation Cyanobacterial Algicidal Assay Microcystis viridis Inhibition

α-Glucosidase I Binding: Argimicin A vs. Comparators

In a flexible molecular docking study screening over 55,000 peptide compounds against human α-glucosidase I (GluI)—a host protein target for dengue virus inhibition—Argimicin A exhibited the most favorable binding affinity among all tested candidates with a Gibbs free binding energy (ΔG) of -11.7890 kcal/mol [1]. This value exceeds the binding affinities of Zwittermicin A (-8.7730 kcal/mol) and Rapastinel (-8.1342 kcal/mol), as well as the standard reference drugs Castanospermine (-6.9275 kcal/mol) and Deoxynojirimycin (-6.3320 kcal/mol) [1].

Dengue Virus Research Molecular Docking Simulation Host-Targeted Antiviral Discovery

Delayed Action Phenotype in Photosynthesis Inhibition

Argimicin A exhibits a unique delayed action phenotype not reported for conventional algicidal agents or broad-spectrum photosynthetic inhibitors: cyanobacterial cell division continues for at least 36 hours of treatment despite observable decrement of oxygen evolution occurring at 24 hours post-treatment [1]. The compound is a photosynthetic inhibitor that interrupts the electron transport chain prior to Photosystem II, with preliminary fluorescent spectrum evidence suggesting the specific site of action is photo energy transfer from phycobilisomes—cyanobacteria-specific accessory pigment protein complexes—to Photosystem II [1]. No published mechanism-of-action data exist for Argimicin B or Argimicin C to enable comparative assessment of this unique temporal dissociation phenotype.

Cyanobacterial Photosynthesis Mechanism of Action Studies Phycobilisome Function

Structural Elucidation and Spectral Data

The structure of Argimicin A has been fully elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry, as documented in the primary discovery publication [1]. A defined molecular formula (C32H62N12O8) and exact molecular weight (742.91 g/mol) are established, and the compound is cataloged in the CAS Registry (CAS 321846-46-2) with an entry in authoritative spectral databases including SpectraBase [1][2]. In contrast, Argimicin B and Argimicin C lack publicly available full structural elucidation data in the primary literature, and their reported molecular formulas differ (Argimicin B: C32H61N11O9, MW 743.90) without corresponding detailed spectroscopic characterization in peer-reviewed journals [3][4].

Natural Product Chemistry Structural Elucidation Quality Control Analytics

Argimicin A: Research Applications


HAB Mitigation with Strain-Specific Potency

For research programs developing targeted algicidal interventions against toxic Microcystis blooms, Argimicin A provides the only analytically validated, strain-specific quantitative activity data within the argimicin family. The published IC50 of 12 ng/mL against M. viridis and 100 ng/mL against M. aeruginosa enables reproducible dose-response experimental design and benchmark comparisons that are not achievable with Argimicin B or Argimicin C, for which only qualitative 'low micromolar' activity ranges are reported [1]. This quantitative precision is essential for comparative efficacy studies, formulation development, and environmental fate modeling in aquatic toxicology research [1].

Cyanobacterial Photosynthesis & Phycobilisome Studies

Researchers investigating the molecular architecture of cyanobacterial photosynthetic apparatus can leverage Argimicin A as a unique chemical probe due to its distinct delayed action phenotype. The compound's temporal dissociation between oxygen evolution inhibition (24 hours) and cell division arrest (≥36 hours) provides an experimental window for studying the coupling between photosynthetic electron transport and cell cycle regulation that is not available with immediate-action inhibitors [2]. The hypothesized mechanism targeting photo energy transfer from phycobilisomes to Photosystem II further positions Argimicin A as a tool for dissecting cyanobacteria-specific light-harvesting processes, complementing genetic knockout approaches [2].

Host-Targeted Antiviral Lead Discovery

Based on flexible molecular docking evidence demonstrating Argimicin A's superior predicted binding affinity to human α-glucosidase I (ΔG = -11.7890 kcal/mol) relative to alternative peptide candidates such as Zwittermicin A (-8.7730 kcal/mol) and standard reference drugs [3], research programs focused on host-targeted antiviral strategies—particularly for dengue virus—should prioritize Argimicin A for follow-up in vitro validation and structure-activity relationship (SAR) studies. The compound's quantitative in silico advantage over comparators provides a data-driven rationale for experimental resource allocation in early-stage antiviral discovery pipelines [3].

Structural Elucidation and QC Methods

Analytical chemistry laboratories developing LC-MS or NMR-based quality control methods for polyketide antibiotics should utilize Argimicin A as a reference standard due to its fully elucidated structure and peer-reviewed spectroscopic characterization [4]. The availability of defined spectral fingerprints and a documented CAS Registry entry (321846-46-2) with SpectraBase database coverage enables robust method validation and batch-to-batch identity confirmation, whereas the structurally related Argimicin B and Argimicin C lack comparable peer-reviewed analytical documentation [4][5]. This analytical transparency reduces procurement risk and supports compliance with research documentation requirements in academic and industrial natural product chemistry settings [4].

Technical Documentation Hub

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